molecular formula C6H6BrN B133514 2-Bromo-4-methylpyridine CAS No. 4926-28-7

2-Bromo-4-methylpyridine

Cat. No. B133514
CAS RN: 4926-28-7
M. Wt: 172.02 g/mol
InChI Key: LSZMVESSGLHDJE-UHFFFAOYSA-N
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Description

2-Bromo-4-methylpyridine is a brominated pyridine derivative that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a bromine atom and a methyl group attached to the pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. This compound is not explicitly discussed in the provided papers, but its structural analogs and derivatives are frequently mentioned, indicating its relevance in the field of synthetic chemistry.

Synthesis Analysis

The synthesis of pyridine derivatives, including those related to 2-bromo-4-methylpyridine, is a topic of interest in several studies. For instance, the synthesis of 2-bromo-4-iodopyridine is described as a key building block for 2,4-disubstituted pyridines, achieved through a 'halogen dance' reaction using LDA and I2 from 2-bromopyridine . Additionally, the synthesis of 2-bromo-6-isocyanopyridine is reported, highlighting its utility as a convertible isocyanide for multicomponent chemistry, demonstrating the synthetic versatility of bromopyridines .

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives is often characterized by X-ray crystallography, as seen in the study of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol . The crystallographic analysis provides detailed information about the molecular geometry, which can be compared with theoretical calculations such as density functional theory (DFT) to validate the experimental findings. These structural analyses are crucial for understanding the reactivity and properties of the compounds .

Chemical Reactions Analysis

Bromopyridines are reactive intermediates that participate in various chemical reactions. For example, 2,4-dibromopyridine undergoes regioselective Suzuki cross-coupling reactions to yield 4-bromo-2-carbon substituted pyridines . The presence of a bromine atom in these compounds typically facilitates further functionalization through nucleophilic substitution or coupling reactions, as demonstrated in the synthesis of amino-functionalized 2,2'-bipyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridine derivatives are influenced by the substituents on the pyridine ring. These properties include stability, reactivity, and the ability to form hydrogen bonds or participate in metal coordination in the case of bipyridines . The bromine atom is a key functional group that can act as a good leaving group in nucleophilic substitution reactions, which is essential for the synthesis of more complex molecules .

Scientific Research Applications

1. Synthesis of Novel Derivatives

2-Bromo-4-methylpyridine is utilized in the synthesis of novel pyridine derivatives. These derivatives have potential applications as chiral dopants for liquid crystals and show moderate biological activities, including anti-thrombolytic and biofilm inhibition activities. This was demonstrated in a study where a series of novel pyridine derivatives were synthesized via Suzuki cross-coupling reaction, showing the versatility of 2-Bromo-4-methylpyridine in creating new compounds (Ahmad et al., 2017).

2. Application in Chemistry and Pharmaceutical Synthesis

2-Bromo-4-methylpyridine serves as a significant intermediate in pharmaceutical and chemical synthesis. For example, 2-Amino-6-bromopyridine, a derivative of 2-Bromo-4-methylpyridine, is used in various synthetic pathways in chemistry and pharmacology (Liang, 2010).

3. Study of Molecular and Chemical Properties

Research has been conducted on the properties of 2-Bromo-4-methylpyridine and its derivatives under different conditions, such as pressure and temperature, to understand their behavior and potential applications in various chemical processes (Kojima, 1988).

4. Electrophoretic Separation Studies

The methylpyridines, including 2-Bromo-4-methylpyridine, have been used to investigate the relationships between pH and separation in free solution capillary electrophoresis, indicating its utility in analytical chemistry (Wren, 1991).

5. Crystal Structure Analysis

2-Bromo-4-methylpyridine is used in the synthesis of complex compounds whose crystal structures are studied for various applications. For instance, the synthesis and crystal structure analysis of a Schiff base compound involving 2-Bromo-4-methylpyridine demonstrated its role in forming complex molecules with potential biological activities (Wang et al., 2008).

Safety And Hazards

2-Bromo-4-methylpyridine is classified as an irritant. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

2-Bromo-4-methylpyridine is an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes . It has been used in the total synthesis of ocular age pigment A2-E and in the preparation of methoxy-2-(2-pyridyl)indoles . Its future directions are likely to continue in these areas, with potential developments in the synthesis of new compounds and applications in life science-related research .

properties

IUPAC Name

2-bromo-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZMVESSGLHDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370114
Record name 2-Bromo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methylpyridine

CAS RN

4926-28-7
Record name 2-Bromo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-methylpyridine
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Synthesis routes and methods

Procedure details

4-Methyl-2-bromopyridine (1.0 g, 5.8 mmol) and t-butoxybis(dimethylamino)methane (5 ml) were heated to 150° C. for 16 hours. 4-Methyl-2-bromopyridine was prepared as set forth in B. Adger et al., J. Chem. Soc., Perkin Trans. 1, pp. 2791-2796 (1988), which is incorporated herein by reference. The contents were evaporated and the residue dissolved in ethyl acetate and washed with water. The organic layer was dried over magnesium sulfate and solvent removed in vacuo to give 1.0 g of (E)-2-(2-bromo-4-pyridinyl)-N,N-dimethylethenamine as an oil suitable for use in step 2. Step 2: Preparation of (Z)-2-(2-bromo-4-1-pyridinyl)-1-(3-chlorophenyl)-3-(dimethylamino)-2-propen-1-one
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
204
Citations
LW Deady, RA Shanks, AD Campbell… - Australian Journal of …, 1971 - CSIRO Publishing
… A useful alternative route to 4-methylpicolinic acid involves the reaction of 2-bromo-4-methylpyridine with cuprous cyanide followed by hydrolysis of the resulting product, a mixture of …
Number of citations: 20 www.publish.csiro.au
PE Joos, EL Esmans, RA Dommisse… - Nucleosides & …, 1991 - Taylor & Francis
… The combined ether layers were dried on magnesium sulfate evaporated and the crude 2-bromo-4methylpyridine (2) was purXied by vacuum distillation (yield 15.8 g (83%)). bp : 100C (…
Number of citations: 15 www.tandfonline.com
KH Yih, GH Lee - Journal of the Chinese Chemical Society, 2008 - Wiley Online Library
… We employ oxidative addition reaction of 2-bromo4-methylpyridine to palladium complex to investigate the bonding mode of 4-methylpyridine. Squared planar geometry, trans-position …
Number of citations: 9 onlinelibrary.wiley.com
A El-Gokha, SA Laufer, P Koch - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
… In contrast to a previously published synthesis starting from 2-bromo-4-methylpyridine, the overall yield could be increased from 3.6% to 29.4%. Moreover, this strategy avoids the use of …
Number of citations: 5 pubs.rsc.org
E Rajalakshmanan, V Alexander - Synthetic communications, 2005 - Taylor & Francis
… After 30 min the reaction mixture was heated to 50C and 2‐bromo‐4‐methylpyridine (17.2 g, 100 mmol) in THF (50 mL) was added. After 12 h at 50C the reaction mixture was poured …
Number of citations: 14 www.tandfonline.com
A Karakuzu, H Maisel, T Irrgang… - … für anorganische und …, 2006 - Wiley Online Library
… Ferrocenyl bridged bisaminopyridines were synthesized from 2-bromopyridine or 2-bromo-4-methylpyridine and 1,1’-diaminoferrocene using palladium catalysed aryl amination. X-ray …
Number of citations: 1 onlinelibrary.wiley.com
HJ Seo, YM Heo, SH Jin, KS Yook, JY Lee… - Journal of …, 2010 - Elsevier
… 2-(2,4-Difluorophenyl)-4-methylpyridine (dfpmpy) was prepared by the coupling reaction of 2,4-difluorophenylboronic acid with 2-bromo-4-methylpyridine. The dfpmpy ligand with IrCl 3 ·…
Number of citations: 8 www.sciencedirect.com
RJ Martens, HJ Den Hertog - Recueil des Travaux Chimiques …, 1967 - Wiley Online Library
… O g (4.5 mmoles) of 2-bromo-4-methylpyridine-N-oxide hydrochloride, prepared from 2-bromo-4-methylpyridine was treated with the fivefold molar amount of KNHz in 90 ml of liquid …
Number of citations: 21 onlinelibrary.wiley.com
F Garci, H Chebbi, N Rouzbeh, L Rochels, S Disch… - Molecules, 2023 - mdpi.com
… Herein, we report the reaction of Cu(NO 3 ) 2 ·3H 2 O with 2-bromo-5-methylpyridine and 2-bromo-4-methylpyridine (Scheme 1) forming the two isomeric complexes [Cu(L) 2 (NO 3 ) 2 ]. …
Number of citations: 7 www.mdpi.com
H ZHANG, WJ LIU, DR CAO, HF JIANG - Acta Chimica Sinica, 2011 - sioc-journal.cn
… Abstract 2-Bromo-4-methylpyridine (1) was converted to 2-bromo-4-iodomethylpyridine (3) by chlorination and iodination; 3 reacted with anthrone (4) to form 10,10-bis(2-bromopyridin-4-…
Number of citations: 2 sioc-journal.cn

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